5-Ethoxyfuran-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives often involves catalytic processes or enzyme-catalyzed reactions. For example, the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential for high-yield and environmentally friendly synthesis routes for furan compounds at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014). Another study highlighted the one-pot enzyme cascade for the synthesis of furan carboxylic acids from HMF, showcasing efficient routes to desired furan derivatives (Jia, Zong, Zheng, & Li, 2019).
Molecular Structure Analysis
The molecular structure of furan derivatives can be intricate, often determined through methods such as single-crystal X-ray diffraction. This technique was utilized to study the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, which crystallizes in the triclinic space group, highlighting the importance of hydrogen bonds in the crystal packing of such compounds (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including oxidation and rearrangement. The selective conversion of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts demonstrates the reactivity of furan compounds under mild conditions, offering a pathway to valuable biobased chemicals (Casanova, Iborra, & Corma, 2009).
Physical Properties Analysis
The physical properties of furan derivatives, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure and substituents. The study of 5-methoxyindole-2-carboxylic acid by Morzyk-Ociepa, Michalska, & Pietraszko (2004) illustrates the impact of molecular arrangements on the physical properties, including hydrogen bonding patterns and layer stacking in the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Scientific Research Applications
Catalysis and Biofuel Production
5-Ethoxyfuran-2-carboxylic acid, as a derivative of furanic compounds, is closely linked to the field of catalysis and biofuel production. Research indicates that sulfonated graphene oxide demonstrates superior catalytic performance in the conversion of furanic compounds like 5-(hydroxymethyl)-2-furfural into biofuels, suggesting potential applications of 5-ethoxyfuran-2-carboxylic acid derivatives in this domain. The cooperative effects of various acid sites, including carboxylic acids, are pivotal for this catalytic efficiency (Antunes et al., 2014). Similarly, advancements in biomass conversion processes underscore the significance of furan derivatives, including 5-ethoxyfuran-2-carboxylic acid, in producing monomers, polymers, fuels, and other chemicals, signifying a shift towards more sustainable sources in the chemical industry (Chernyshev et al., 2017).
Biocatalysis and Polymer Production
5-Ethoxyfuran-2-carboxylic acid and its derivatives hold promise in biocatalysis and the production of bio-based polymers. The biocatalytic production of furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), a sustainable substitute for petroleum-derived compounds, is a significant area of research. Enzymatic and whole-cell catalysis offer a green and efficient approach to producing these high-value chemicals, with 5-ethoxyfuran-2-carboxylic acid potentially playing a role in this biotransformation process (Yuan et al., 2019).
Biocatalytic Conversion and Chemical Synthesis
The field of biocatalysis also explores the conversion of furanic compounds into valuable carboxylic acids, with 5-ethoxyfuran-2-carboxylic acid being a candidate for such transformations. Engineered biocatalysts have shown high efficiency and substrate tolerance in the oxidation of aromatic aldehydes to furan carboxylic acids, which are pivotal in various industries. These advancements highlight the potential industrial applications and value addition of furan-based carboxylic acids, including 5-ethoxyfuran-2-carboxylic acid (Zhang et al., 2020).
Pharmaceutical and Fine Chemical Industries
Furan carboxylic acids, including 5-ethoxyfuran-2-carboxylic acid, are noted for their potential in pharmaceutical and fine chemical industries. The controlled synthesis of these compounds, employing innovative enzyme cascade systems, opens avenues for their use in creating biobased building blocks. The ability to obtain products like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) with high yields from 5-hydroxymethylfurfural (HMF) underscores the chemical's versatility and potential in drug development and other high-value applications (Jia et al., 2019).
Future Directions
The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .
properties
IUPAC Name |
5-ethoxyfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAWNGVJRQXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354383 |
Source
|
Record name | 5-ethoxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyfuran-2-carboxylic acid | |
CAS RN |
115102-47-1 |
Source
|
Record name | 5-ethoxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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